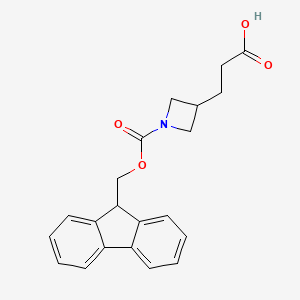

![molecular formula C10H17NO2 B2687188 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one CAS No. 1909348-10-2](/img/structure/B2687188.png)

3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one” is a chemical compound with the CAS Number: 1864998-37-7 . Its IUPAC name is 3-isopropyl-2-azaspiro[3.5]nonan-1-one . The compound has a molecular weight of 181.28 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C11H19NO/c1-8(2)9-11(10(13)12-9)6-4-3-5-7-11/h8-9H,3-7H2,1-2H3,(H,12,13) . This provides a standardized representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

Summary of the Application

“3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one” is used in the synthesis of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane . These compounds are valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .

Methods of Application

The spirocyclic oxetanes were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .

Results or Outcomes

The resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, were obtained .

Application in Antifungal Research

Summary of the Application

Certain new oximes and their respective aromatic esters, which include “3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one”, have been tested for their anti-Candida activities .

Methods of Application

The compounds were synthesized and then tested against various strains of Candida .

Results or Outcomes

The tested compounds exhibited better anti-Candida profiles than fluconazole . In particular, compound 5j, namely (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as the most active congener, with a MIC value of 0.0054 µmol/mL, being more potent than both fluconazole (MIC > 1.6325 µmol/mL) and miconazole (MIC value = 0.0188 µmol/mL) .

Application in Cancer Research

Summary of the Application

“3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one” derivatives have been identified as potent covalent inhibitors against KRAS G12C, a known driver of oncogenic alternation in human cancer .

Methods of Application

The derivatives were synthesized and their inhibitory activity was improved through structural optimization of an acryloyl amine moiety . The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C .

Results or Outcomes

The optimized compound showed high metabolic stabilities in human and mouse liver microsomes . It also demonstrated a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

Application in Synthetic and Crystallographic Studies

Summary of the Application

“3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one” is used in the synthesis of bicyclo[3.3.1]nonane derivatives . These compounds are significant for the overall hydrogen bonds in the starting bicyclononane diene diol .

Methods of Application

The synthesis of the bicyclononane derivatives involves the conversion of the starting bicyclononane diene diol into the dienone . Further transformations lead to the bromo and nitrile derivatives .

Results or Outcomes

The resultant compounds, including the bromo and nitrile derivatives, were found to have significant hydrogen bonds .

Safety And Hazards

Direcciones Futuras

The compound has shown promise in the treatment of solid tumors, particularly those with a KRAS G12C mutation . Further optimization of the lead compound led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model . This suggests potential future directions in oncology research and drug development.

Propiedades

IUPAC Name |

1-propan-2-yl-7-oxa-2-azaspiro[3.5]nonan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7(2)8-10(9(12)11-8)3-5-13-6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFNZNBZYRSZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2(CCOCC2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N-[4-(3'-methyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]amine](/img/structure/B2687108.png)

![5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2687109.png)

![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2687110.png)

![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2687118.png)

![(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B2687119.png)

![5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2687121.png)

![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2687122.png)

![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2687124.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid](/img/structure/B2687125.png)

![N'-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N-hydroxymethanimidamide](/img/structure/B2687126.png)